3,4-Dimethylbiphenyl

Physical Properties Formulation Material Handling

Choose 3,4-dimethylbiphenyl (CAS 4433-11-8) for regioselective oxidation to biphenyl-3,4-dicarboxylic acid—a key monomer in high-performance polyesters and plasticizers. Its low melting point (29.5°C) allows near-ambient molten processing, avoiding the 120°C+ systems required by 4,4′-DMBP. The solid room-temperature form ensures gravimetric accuracy and leak-free storage, unlike liquid isomers. Ideal for labs and pilot-scale syntheses demanding precise dispensing and shelf stability.

Molecular Formula C14H14
Molecular Weight 182.26 g/mol
CAS No. 4433-11-8
Cat. No. B1359905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethylbiphenyl
CAS4433-11-8
Molecular FormulaC14H14
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CC=CC=C2)C
InChIInChI=1S/C14H14/c1-11-8-9-14(10-12(11)2)13-6-4-3-5-7-13/h3-10H,1-2H3
InChIKeyCKENDVLIAVMNDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethylbiphenyl (CAS 4433-11-8) Procurement and Sourcing Specifications


3,4-Dimethylbiphenyl (CAS 4433-11-8) is an asymmetrically substituted biphenyl derivative with the molecular formula C₁₄H₁₄ and a molecular weight of 182.26 g/mol, featuring two methyl groups at the ortho/para-adjacent 3- and 4-positions on a single phenyl ring [1]. It exists as a solid with a melting point of 29.5 °C and a boiling point of 282 °C at 760 mmHg, with a density of 0.973 g/cm³ . As a dimethylbiphenyl (DMBP) isomer, it serves as a synthetic intermediate in the production of biphenylpolycarboxylic acids and is commercially available in purities typically ranging from 95% to 98% [2].

Isomer-Specific Performance Constraints of 3,4-Dimethylbiphenyl in Industrial and Research Applications


Dimethylbiphenyl isomers (3,3′-, 3,4′-, 3,4-, and 4,4′-DMBP) are not functionally interchangeable due to position-specific electronic and steric effects that govern both physical state at ambient temperature and chemical reactivity [1]. As demonstrated in liquid-phase catalytic oxidation studies, the relative reactivity of methyl groups in dimethylbiphenyls is highly dependent on substitution pattern: in 3,4-dimethylbiphenyl, the para-methyl group undergoes preferential oxidation relative to the ortho-methyl group, whereas in 2,4-dimethylbiphenyl, both methyl groups exhibit virtually identical reactivity, and in 2,5-dimethylbiphenyl, the ortho-methyl group is oxidized first [2]. Furthermore, the melting points of DMBP isomers span a 110 °C range (from ~9 °C to 120 °C), dictating fundamentally different handling, storage, and formulation requirements that cannot be accommodated by simple isomer substitution [3].

Quantitative Differentiation Data for 3,4-Dimethylbiphenyl (CAS 4433-11-8) vs. Comparator Isomers


Melting Point Differential vs. 4,4′-Dimethylbiphenyl: Ambient Solid vs. High-Melting Crystalline Solid

3,4-Dimethylbiphenyl exhibits a melting point of 29.5 °C, which is approximately 90 °C lower than that of the industrially prevalent 4,4′-dimethylbiphenyl isomer (118–122 °C) . This substantial difference arises from the asymmetric substitution pattern on a single phenyl ring in 3,4-DMBP, which disrupts molecular packing symmetry and reduces crystal lattice energy relative to the para,para′-disubstituted 4,4′-DMBP .

Physical Properties Formulation Material Handling

Boiling Point Differential vs. 4,4′-Dimethylbiphenyl: Lower Distillation Energy Requirements

The boiling point of 3,4-dimethylbiphenyl is 282 °C at 760 mmHg, which is approximately 13 °C lower than that of 4,4′-dimethylbiphenyl (295 °C at 760 mmHg) [1]. This difference, while smaller than the melting point differential, translates to measurable energy savings and reduced thermal stress in distillation-based purification and recovery operations.

Separation Science Thermal Processing Distillation

Regioselective Catalytic Oxidation: Preferential Para-Methyl Group Reactivity for Biphenyl-3,4-Dicarboxylic Acid Synthesis

In liquid-phase catalytic oxidation studies using oxygen at atmospheric pressure in acetic acid with a cobalt bromide catalyst, 3,4-dimethylbiphenyl exhibits regioselective oxidation wherein the para-position methyl group undergoes preferential oxidation relative to the ortho-position methyl group [1]. This contrasts with the oxidation behavior of 2,4-dimethylbiphenyl, where both methyl groups display virtually identical reactivity, and 2,5-dimethylbiphenyl, where the ortho-methyl group is oxidized first [2]. The sequential, regioselective oxidation of 3,4-DMBP enables controlled synthesis of biphenyl-3,4-dicarboxylic acid as the primary product.

Catalytic Oxidation Regioselectivity Synthetic Intermediate

Melting Point Differential vs. 3,3′-Dimethylbiphenyl: Ambient Solid vs. Sub-Ambient Liquid

3,4-Dimethylbiphenyl is a solid at standard room temperature (20–25 °C) with a melting point of 29.5 °C, whereas 3,3′-dimethylbiphenyl is a liquid at room temperature with a reported melting point of 9 °C (or 5–7 °C per alternative sources) [1]. This 20+ °C differential in melting point determines fundamentally different physical states under ambient laboratory and warehouse conditions.

Physical Properties Storage Stability Material Form

Application Scenarios Where 3,4-Dimethylbiphenyl (CAS 4433-11-8) Delivers Verifiable Differentiation


Ambient-Temperature Formulation of Polymer Additives and Plasticizer Precursors

When formulating plasticizer precursors or polymer additives that require a dimethylbiphenyl intermediate in a molten state, 3,4-dimethylbiphenyl can be handled as a low-viscosity liquid with minimal heating (just above 29.5 °C) or may even be processable as a solid that melts with gentle warming . In contrast, the use of 4,4′-dimethylbiphenyl would necessitate maintaining the entire formulation system at temperatures exceeding 120 °C to achieve a homogeneous molten phase, substantially increasing energy costs and potentially degrading heat-sensitive co-formulants [1].

Regioselective Precursor for Biphenyl-3,4-Dicarboxylic Acid in Polyester Synthesis

For the production of biphenyl-3,4-dicarboxylic acid—a monomer used in specialty polyesters and high-performance plasticizers—3,4-dimethylbiphenyl is the substrate of choice due to the preferential oxidation of its para-methyl group under standard catalytic oxidation conditions (O₂, acetic acid, cobalt bromide catalyst) . This regioselectivity yields the desired 3,4-dicarboxylic acid as the principal product, avoiding the complex isomeric mixtures that would result from the oxidation of non-selective DMBP isomers such as 2,4-dimethylbiphenyl .

Solid-Phase Weighing and Long-Term Storage for Laboratory-Scale Synthesis

In laboratory settings where precise gravimetric dispensing and extended shelf stability are critical, 3,4-dimethylbiphenyl's solid physical state at room temperature (melting point 29.5 °C) provides practical advantages over the liquid 3,3′-dimethylbiphenyl isomer (melting point 9 °C) . The solid form enables accurate weighing on standard analytical balances without the solvent evaporation or meniscus errors associated with liquid reagents, and it reduces the risk of leakage or spillage during long-term storage in standard chemical inventory systems .

Energy-Efficient Distillation and Thermal Separation Processes

In industrial separation schemes involving dimethylbiphenyl isomer mixtures (e.g., from hydroalkylation of toluene), the 13 °C lower boiling point of 3,4-dimethylbiphenyl (282 °C) compared to 4,4′-dimethylbiphenyl (295 °C) enables fractional distillation with reduced thermal energy input . This differential can be exploited to achieve energy savings in large-scale purification operations and to reduce the thermal exposure of thermally sensitive co-distillates [1].

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